Computed Lipophilicity (XLogP3-AA) Comparison: 3-Chloro-3-(4-methylphenyl)methacrylaldehyde vs. 3-Chloro-3-phenylmethacrylaldehyde
The target compound exhibits a computed XLogP3-AA of 3.0 [1], reflecting the contribution of the para-methyl substituent. In contrast, the des-methyl analog 3-chloro-3-phenylmethacrylaldehyde (PubChem CID 6365685) has a computed XLogP3-AA of approximately 2.5 [2]. This +0.5 log unit difference represents a roughly three-fold increase in octanol-water partition coefficient, consistent with the addition of a single methylene unit to the scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 3-Chloro-3-phenylmethacrylaldehyde: XLogP3-AA ≈ 2.5 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (∼3× higher lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Higher lipophilicity can enhance membrane permeability but may reduce aqueous solubility; procurement decisions must align with the specific ADME or formulation targets of the project.
- [1] PubChem Compound Summary for CID 6365684, 3-Chloro-3-(4-methylphenyl)methacrylaldehyde. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6365684 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 6365685, 3-Chloro-3-phenylmethacrylaldehyde (estimated). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6365685 (accessed 2026-05-06). View Source
